

Pharmacological profile of (S)-(+)-Dimethindene maleate in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S)-(+)-Dimethindene maleate	
Cat. No.:	B1191550	Get Quote

An In-depth Technical Guide on the In Vitro Pharmacological Profile of **(S)-(+)-Dimethindene**Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Dimethindene is the dextrorotatory enantiomer of dimethindene, a molecule known for its antagonist activity at histamine and muscarinic receptors.[1] While the racemic mixture is used clinically, the individual enantiomers possess distinct pharmacological profiles. This document provides a comprehensive in vitro pharmacological profile of (S)-(+)-Dimethindene maleate, focusing on its receptor binding affinity, functional antagonist activity, and the signaling pathways it modulates. The data and protocols presented are collated from various scientific studies to serve as a technical guide for research and development professionals.

Receptor Binding Affinity Profile

The primary mechanism of action for any pharmacological agent is its direct interaction with cellular receptors. The binding affinity, typically quantified by the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors. Radioligand binding assays are the standard method for determining these values.



For (S)-(+)-Dimethindene, studies have been conducted on membranes from transfected cells (e.g., Chinese Hamster Ovary - CHO cells) expressing specific human receptor subtypes or from tissues known to be rich in the target receptors, such as the guinea-pig cerebral cortex.[2] [3] The affinity of (S)-(+)-Dimethindene for various muscarinic acetylcholine receptor (mAChR) subtypes and the histamine H1 receptor has been well-characterized. It demonstrates a notable selectivity for the M2 muscarinic receptor.[1][4]

Table 1: In Vitro Receptor Binding Affinities of (S)-(+)-Dimethindene

Receptor Target	pKi Value	Selectivity vs. M2	Reference(s)
Muscarinic M2	7.78	-	[1]
Muscarinic M1	7.08	5-fold	[1]
Muscarinic M3	6.70	12-fold	[1]
Muscarinic M4	7.00	6-fold	[1]
Muscarinic M5	6.22	36-fold	[3]
Histamine H1	7.16 - 7.48	-	[3]

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Selectivity is calculated from the ratio of Ki values (Ki(other)/Ki(M2)).

Functional Antagonist Activity

Beyond binding, it is crucial to determine the functional consequence of the ligand-receptor interaction. Functional assays measure the ability of a compound to inhibit the response elicited by an agonist. The antagonist potency is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Functional studies, such as those using isolated guinea pig ileum preparations, confirm the antagonist properties of (S)-(+)-Dimethindene at both muscarinic and histamine H1 receptors. [2][5]

Table 2: In Vitro Functional Antagonist Potency of (S)-(+)-Dimethindene

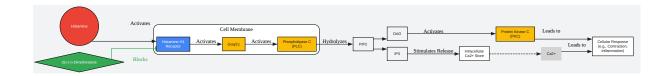


Receptor Target	Assay System	pA2 Value	Reference(s)
Muscarinic M2	-	7.86 / 7.74	[1]
Muscarinic M1	-	6.83 / 6.36	[1]
Muscarinic M3	-	6.92 / 6.96	[1]
Histamine H1	Guinea Pig Ileum	7.48	[1]

Modulated Signaling Pathways

(S)-(+)-Dimethindene exerts its effects by blocking the canonical signaling pathways associated with its target receptors, which are both G-protein-coupled receptors (GPCRs).[6]

Histamine H1 Receptor: The H1 receptor is coupled to the Gq/11 family of G-proteins. Its activation by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). (S)-(+)-Dimethindene blocks this cascade by preventing histamine from binding.[6][7]



Click to download full resolution via product page

Caption: Antagonism of the Gq-coupled H1 receptor pathway by (S)-(+)-Dimethindene.





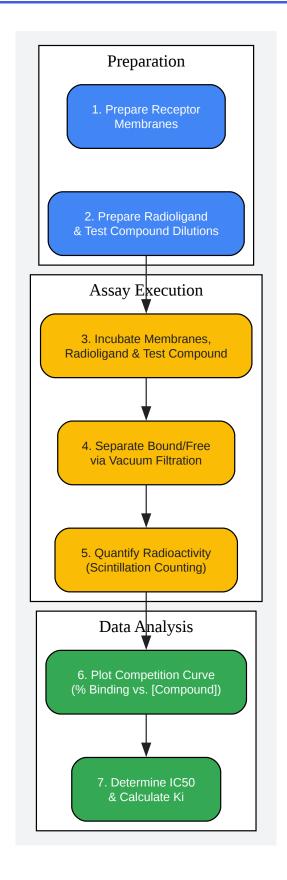


Muscarinic M2 Receptor: The M2 receptor is coupled to the Gi/o family of G-proteins. When activated by acetylcholine, the Gαi subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can also directly activate G-protein-gated inwardly rectifying potassium channels (GIRKs). (S)-(+)-Dimethindene acts as a selective antagonist at this receptor, preventing acetylcholine-mediated inhibition of cAMP production.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]
- 3. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glucagon-19-29-human.com [glucagon-19-29-human.com]
- 5. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hi-Affi[™] In Vitro Cell based Histamine Receptor Functional Assay Service Creative Biolabs [creative-biolabs.com]
- 7. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]
- To cite this document: BenchChem. [Pharmacological profile of (S)-(+)-Dimethindene maleate in vitro]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191550#pharmacological-profile-of-s-dimethindene-maleate-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com